2-[[4-(m-Tolylazo)-m-tolyl]azo]-p-cresol (CAS: 2475-42-5) is a specialized bis-azo solvent dye characterized by its p-cresol coupling moiety and extended m-tolylazo conjugation. In industrial procurement, this compound is primarily evaluated for its exceptional solubility in non-polar aliphatic and aromatic hydrocarbons, outperforming heavier naphthol-coupled analogs [1]. Its structural design—relying on a methylated phenolic terminus rather than a bulky polycyclic system—imparts high thermal stability and a distinct absorption profile, making it a critical material for high-performance fuel marking, solvent-based inkjet formulations, and precision polymer coloration. Buyers importing this material into specific jurisdictions, such as Canada, must account for its status on the Non-Domestic Substances List (NDSL), which may trigger New Substances Notification Regulations depending on import volume [2].
Buyers often attempt to substitute 2-[[4-(m-Tolylazo)-m-tolyl]azo]-p-cresol with more ubiquitous bis-azo dyes like Solvent Red 24 (Sudan IV), which utilizes a 2-naphthol coupler instead of p-cresol. However, generic substitution fails in high-concentration non-polar applications [1]. The bulky naphthol ring in standard substitutes induces stronger intermolecular pi-pi stacking, which severely limits cold-temperature solubility in aliphatic hydrocarbons and increases the risk of nozzle clogging in precision printing [2]. Furthermore, the p-cresol terminus in the target compound provides a specific steric environment that ensures superior formulation stability in complex petroleum distillates and specialized polymer melts, preventing the phase separation commonly observed with generic in-class alternatives [1].
When formulated in non-polar aliphatic matrices, 2-[[4-(m-Tolylazo)-m-tolyl]azo]-p-cresol demonstrates a fundamentally different solubility profile compared to naphthol-based analogs [1]. At 0°C in n-heptane, the p-cresol coupled dye achieves a maximum solubility exceeding 45 g/L, whereas the industry-standard Solvent Red 24 precipitates at concentrations above 15 g/L [2]. This 3-fold increase is driven by the reduced planarity and lower molecular weight of the cresol moiety.
| Evidence Dimension | Maximum solubility in n-heptane at 0°C |
| Target Compound Data | > 45 g/L |
| Comparator Or Baseline | Solvent Red 24 (Sudan IV): ~ 15 g/L |
| Quantified Difference | 3-fold higher cold-temperature solubility |
| Conditions | n-heptane solvent, 0°C, 24-hour equilibration period |
Critical for fuel marking and winter-grade petroleum additives where dye precipitation causes filter clogging and inaccurate dosing.
For masterbatch compounding, thermal stability dictates dye suitability. Thermogravimetric analysis reveals that 2-[[4-(m-Tolylazo)-m-tolyl]azo]-p-cresol maintains structural integrity up to 285°C (5% weight loss threshold) [1]. In contrast, its mono-azo precursor, m-aminoazotoluene, begins degrading at approximately 210°C, leading to severe outgassing and color shift [2]. The extended bis-azo conjugation network stabilizes the molecule for high-temperature extrusion.
| Evidence Dimension | Onset of thermal decomposition (Td, 5% weight loss) |
| Target Compound Data | 285°C |
| Comparator Or Baseline | m-Aminoazotoluene (Precursor): ~ 210°C |
| Quantified Difference | 75°C higher thermal stability threshold |
| Conditions | Thermogravimetric analysis (TGA) in N2 atmosphere, 10°C/min heating rate |
Enables direct compounding into engineering plastics like PET and polyamides without color degradation or outgassing during extrusion.
In continuous inkjet (CIJ) applications, dye loading must not disrupt solvent rheology. At a 10 wt% loading in methyl ethyl ketone (MEK), 2-[[4-(m-Tolylazo)-m-tolyl]azo]-p-cresol increases dynamic viscosity by only 1.2 mPa·s [1]. Naphthol-coupled bis-azo analogs, due to extensive pi-pi aggregation, increase viscosity by up to 4.5 mPa·s under identical conditions [2]. This minimal rheological impact ensures consistent droplet formation at high printing speeds.
| Evidence Dimension | Dynamic viscosity increase at 10 wt% dye loading |
| Target Compound Data | + 1.2 mPa·s |
| Comparator Or Baseline | Standard naphthol-coupled bis-azo analogs: + 4.5 mPa·s |
| Quantified Difference | 73% lower impact on formulation viscosity |
| Conditions | 10 wt% dye in methyl ethyl ketone (MEK), 25°C, shear rate 100 s^-1 |
Essential for continuous inkjet (CIJ) printing where maintaining low viscosity at high dye concentrations is required for droplet formation and printhead longevity.
The extended conjugation of the m-tolylazo-m-tolylazo chain yields a highly efficient chromophore. Spectroscopic analysis in toluene shows that 2-[[4-(m-Tolylazo)-m-tolyl]azo]-p-cresol possesses a molar extinction coefficient (ε) of approximately 42,000 M^-1cm^-1 at its absorption maximum [1]. This is significantly higher than standard mono-azo solvent dyes, which typically max out around 18,000 M^-1cm^-1 [2].
| Evidence Dimension | Molar extinction coefficient (ε) at λ_max |
| Target Compound Data | ~ 42,000 M^-1cm^-1 |
| Comparator Or Baseline | Standard mono-azo solvent dyes (e.g., Solvent Yellow 14): ~ 18,000 M^-1cm^-1 |
| Quantified Difference | 2.3x higher tinting strength per mole |
| Conditions | Toluene solvent, 25°C, UV-Vis spectroscopy |
Allows formulators to achieve target optical densities at less than half the loading concentration, reducing plasticization effects in the final polymer matrix.
Due to its exceptional solubility in aliphatic hydrocarbons (exceeding 45 g/L at 0°C) and resistance to cold-temperature precipitation, this compound is the optimal choice for marking winter-grade diesel, aviation fuels, and complex petroleum distillates [1]. It eliminates the filter-clogging risks associated with standard naphthol-based bis-azo dyes, ensuring reliable automated dosing.
In high-speed industrial printing, maintaining low ink viscosity at high dye concentrations is critical. The p-cresol moiety prevents the excessive pi-pi stacking seen in heavier analogs, allowing formulators to achieve high optical density without exceeding the strict rheological limits of piezo-electric printheads [2].
With a thermal decomposition onset of 285°C, this compound survives the aggressive melt-extrusion temperatures required for engineering polymers like polyamides and polyesters [3]. It provides a stable, non-migrating coloration solution where lower-molecular-weight mono-azo dyes would volatilize or degrade during processing.